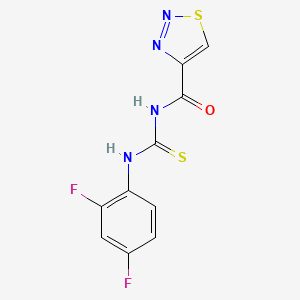

N-(2,4-difluorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.

Synthesis Analysis

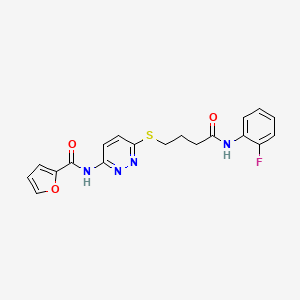

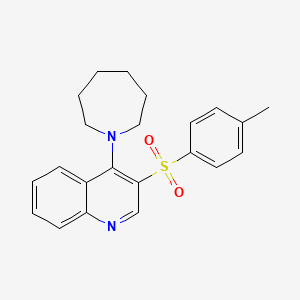

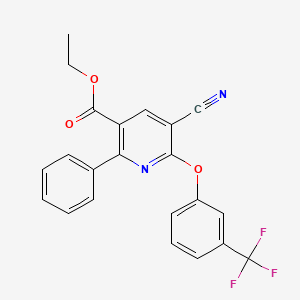

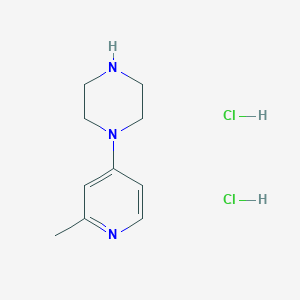

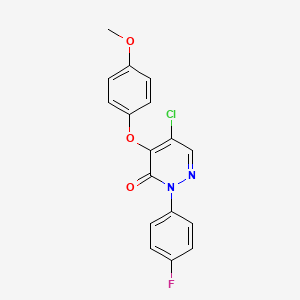

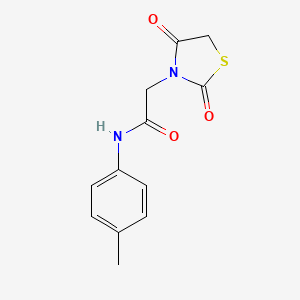

This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of any known reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Synthesis and Characterization

- Thiourea derivatives, including those with specific phenyl and thiadiazolyl groups, have been synthesized and characterized using techniques such as IR, NMR, and X-ray diffraction. These compounds exhibit interesting properties due to their structural configuration, which may include intramolecular hydrogen bonds affecting their vibrational modes and molecular stability (Yusof et al., 2010).

- Synthesis approaches for thiadiazoles involve innovative methods like hypervalent iodine-mediated synthesis, demonstrating a metal-free approach, broad substrate scope, and efficient yields. This methodology underscores the potential for creating diverse thiadiazole derivatives with varied substitutions, which could be relevant for synthesizing N-(2,4-difluorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (Mariappan et al., 2016).

Biological and Phytotoxic Activity

- Thiourea derivatives exhibit various biological activities. The phytotoxic activities of certain thiourea compounds have been evaluated, showing significant inhibitory effects on the root growth of various plants. This suggests potential applications of these compounds in agriculture as herbicides or growth regulators (Wang et al., 2012).

Material Science and Sensor Applications

- Thiadiazole derivatives have been explored for their electron-accepting properties in donor-acceptor polymers for applications such as bulk heterojunction solar cells. The modification of thiadiazole units with different substituents can significantly influence the material properties, including band gaps and charge transport behaviors, indicating the potential of N-(2,4-difluorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea in similar applications (Casey et al., 2015).

Fluorescence Behavior and Sensing

- The fluorescence behavior of thiadiazole derivatives can be modulated by metal ions such as Cu(II) and Hg(II), making these compounds suitable for developing selective sensors. This functional property highlights the potential utility of thiourea and thiadiazole derivatives in creating sensitive and selective sensors for environmental and analytical applications (Hennrich et al., 2001).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into its mechanism of action.

Propriétés

IUPAC Name |

N-[(2,4-difluorophenyl)carbamothioyl]thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4OS2/c11-5-1-2-7(6(12)3-5)13-10(18)14-9(17)8-4-19-16-15-8/h1-4H,(H2,13,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYSAOBAHSDJTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=S)NC(=O)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)

![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)